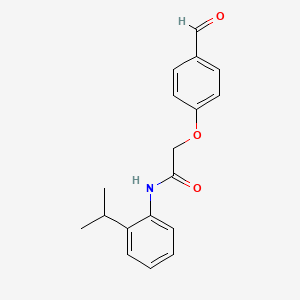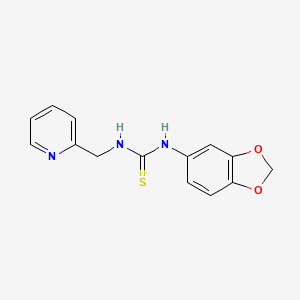
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide, also known as FDMT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. FDMT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 277.34 g/mol.
Wissenschaftliche Forschungsanwendungen
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been used as a fluorescent probe for studying protein-ligand interactions. In materials science, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been incorporated into polymers for the development of sensors and other functional materials.
Wirkmechanismus
The mechanism of action of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the formation of a Schiff base with amino acid residues in proteins. This can lead to changes in protein conformation and activity, which may be responsible for the observed biological effects of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide.
Biochemical and Physiological Effects
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In antimicrobial studies, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. In antitumor studies, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In anti-inflammatory studies, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. Another advantage is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. However, one limitation of using N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide is its potential toxicity, which may limit its use in certain applications. Additionally, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide may be sensitive to pH and other environmental factors, which may affect its stability and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide. One area of interest is the development of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide-based sensors for detecting various analytes, such as metal ions and biomolecules. Another area of interest is the optimization of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide derivatives for improved biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide and its potential applications in various scientific fields.
Conclusion
In conclusion, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide is a heterocyclic compound that has potential applications in medicinal chemistry, biochemistry, and materials science. Its synthesis method is relatively straightforward, and it exhibits various biochemical and physiological effects. Although there are limitations to its use in lab experiments, N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide remains a promising tool for studying protein-ligand interactions and developing functional materials. Further research is needed to fully explore the potential of this compound in scientific research.
Synthesemethoden
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide can be synthesized through a one-pot reaction between 2-furaldehyde, 4,5-dimethylthiosemicarbazide, and acetic anhydride. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide is typically around 70-80%, and the compound can be purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-9(2)17-7-11(8)12(15)14-13-6-10-4-3-5-16-10/h3-7H,1-2H3,(H,14,15)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDSVSIPKFQZHZ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-furylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)
![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)
![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)




![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)




